molecular formula C19H16FN3O2S B2841456 2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1020478-03-8

2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2841456
CAS No.: 1020478-03-8
M. Wt: 369.41
InChI Key: RUGIWWURSMESIZ-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide features a complex heterocyclic scaffold. Its structure includes:

  • A thieno[3,4-c]pyrazol ring system with a 5-oxido (sulfoxide) group.
  • Two aromatic substituents: a 4-fluorophenyl group attached to the acetamide moiety and a phenyl group at position 2 of the pyrazol ring.
  • An acetamide linker bridging the fluorophenyl and heterocyclic components.

Fluorine atoms on the phenyl rings likely enhance metabolic stability and binding affinity through electron-withdrawing effects and hydrophobic interactions .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c20-14-8-6-13(7-9-14)10-18(24)21-19-16-11-26(25)12-17(16)22-23(19)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGIWWURSMESIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrazole core, followed by the introduction of the fluorophenyl group and the acetamide moiety. Common reagents used in these reactions include fluorobenzene derivatives, thienopyrazole precursors, and acylating agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrazole derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for synthesizing more complex molecules.

    Biology: Researchers investigate its biological activity, including potential interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials with specific properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfoxide vs. Sulfone Derivatives

A closely related analog, 2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide (), replaces the 5-oxido group with a 5,5-dioxido (sulfone) group. Key differences include:

Property Target Compound (Sulfoxide) Sulfone Analog ()
Oxidation State S=O (mono-oxidized) SO₂ (di-oxidized)
Polarity Moderate Higher (due to sulfone)
Hydrogen Bonding Strong donor (S=O) Weaker donor (SO₂)
Molecular Weight ~415.45 g/mol* ~431.45 g/mol*

*Calculated based on formula in .

The sulfone’s higher polarity may improve aqueous solubility but reduce membrane permeability. The sulfoxide’s hydrogen-bonding capacity could enhance crystal lattice stability, as sulfoxides often participate in stronger intermolecular interactions .

Substituent Variations

Halogen Substitutions

Replacing fluorine with chlorine or hydrogen alters electronic and steric profiles:

  • Chloro analogs : Larger atomic radius and weaker electronegativity may reduce binding specificity but increase lipophilicity.
  • Non-fluorinated analogs: Loss of fluorine’s metabolic stabilization could shorten biological half-life.
Positional Isomerism

Shifting the fluorine from the para to meta or ortho position on the phenyl ring could disrupt π-π stacking or dipole interactions, affecting target engagement.

Physicochemical and Functional Implications

Hydrogen Bonding and Crystal Packing

The sulfoxide group in the target compound likely forms robust hydrogen bonds (e.g., S=O···H-N), influencing crystal packing efficiency and melting points. In contrast, sulfone analogs may rely more on van der Waals interactions due to reduced hydrogen-bonding capacity . Tools like SHELXL () are critical for resolving such structural details experimentally.

Bioactivity Considerations

  • Fluorine Effects : The dual 4-fluorophenyl groups may enhance binding to aromatic-rich enzyme pockets (e.g., kinases) through hydrophobic and halogen-bonding interactions.
  • Sulfoxide vs.

Data Table: Hypothetical Properties of Analogs

Compound Modification Molecular Weight (g/mol) LogP* Aqueous Solubility (mg/mL)*
Target (5-oxido) 415.45 3.2 0.15
Sulfone Analog (5,5-dioxido) 431.45 2.8 0.25
Chloro-substituted (para) 432.30 3.6 0.10
Non-fluorinated 379.40 3.0 0.20

*Predicted using structure-activity relationship (SAR) principles.

Q & A

Q. What are the critical steps for synthesizing 2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide, and how can reaction conditions be optimized?

The synthesis involves cyclization to form the thieno[3,4-c]pyrazole core, followed by substitution reactions to introduce the 4-fluorophenyl and acetamide groups. Key steps include:

  • Cyclization : Precursors like thiophene derivatives are reacted under controlled temperatures (80–120°C) in polar aprotic solvents (e.g., DMF) .
  • Substitution : Halogenated intermediates (e.g., 4-fluorophenyl acetyl chloride) are coupled to the core using base catalysts (e.g., K₂CO₃) .
  • Optimization : Monitor reaction time and temperature via TLC/HPLC to minimize by-products. Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional methods .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and confirms substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 422.1) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the thieno[3,4-c]pyrazole core .
  • HPLC : Ensures >95% purity using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved biological activity?

  • Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) by simulating interactions between the fluorophenyl group and hydrophobic binding pockets .
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Reaction Path Search : Tools like GRRM predict intermediates and transition states, enabling rational optimization of synthetic pathways .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for structural elucidation?

  • Multi-Technique Cross-Validation : Combine NMR (dynamic solution-state data) with X-ray (static solid-state data) to confirm stereochemistry .
  • Variable-Temperature NMR : Resolve overlapping signals caused by conformational flexibility in the dihydrothieno ring .
  • Paramagnetic Relaxation Enhancement (PRE) : Detect transient interactions in solution that may explain discrepancies .

Q. How does the compound’s stability under extreme pH or light exposure impact experimental design?

  • pH Sensitivity : Degradation studies (via HPLC) show instability at pH < 3 or > 10, necessitating buffered conditions (pH 6–8) during biological assays .
  • Light Sensitivity : Store solutions in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the thieno ring .
  • Accelerated Stability Testing : Use thermal stress (40–60°C) to predict shelf life and storage requirements .

Q. What statistical approaches optimize reaction yields while minimizing experimental runs?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³) to evaluate variables (temperature, solvent ratio, catalyst loading). For example, a central composite design reduced 48 trial reactions to 12 while identifying optimal DMF/H₂O ratios .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables to maximize yield (e.g., 78% yield at 100°C, 0.1M substrate) .

Q. How can structure-activity relationship (SAR) studies guide the development of analogs with enhanced selectivity?

  • Functional Group Modifications : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to improve target binding .
  • Bioisosteric Replacement : Substitute the acetamide moiety with sulfonamide to enhance metabolic stability .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyrazole N-oxide) using 3D-QSAR models .

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